4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
Description
4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a hydrazinylidene-substituted cyclohexadienone derivative. This compound features a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring, which likely enhances lipophilicity and steric bulk compared to simpler analogs.
Key structural characteristics include:
- A cyclohexa-2,5-dien-1-one core.
- A hydrazinylidene linker (-NH-N=).
- A 4-bromo-2-methylphenyl substituent.
Properties
CAS No. |
918150-38-6 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-[(4-bromo-2-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-8-10(14)2-7-13(9)16-15-11-3-5-12(17)6-4-11/h2-8,17H,1H3 |
InChI Key |
LTFSYDSZGNJUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-bromo-2-methylphenylhydrazine with cyclohexa-2,5-dien-1-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and lead dioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The bromo substituent may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs differing in substituents, molecular weight, and logKow values:
*Calculated values based on structural analogs.
Key Observations :
- Halogen Effects : Bromine increases molecular weight and lipophilicity compared to methyl or hydroxy groups. Para-bromo substitution (target compound) may enhance stability compared to meta-bromo () .
- Electron-Withdrawing Groups : Nitro-substituted analogs () exhibit higher reactivity due to the nitro group’s electron-withdrawing nature, contrasting with the electron-donating methyl group in the target compound .
Biological Activity
4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, highlighting relevant research findings and case studies.
Synthesis and Characterization
The synthesis of 4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of 4-bromo-2-methylphenyl hydrazine with cyclohexadienone derivatives. The characterization of the compound can be performed using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy, alongside X-ray crystallography to elucidate its molecular structure.
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its anticancer, antibacterial, and antifungal properties.
Anticancer Activity
Research indicates that 4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- A study demonstrated that the compound induced apoptosis in breast cancer cells by activating caspase pathways.
- Another study reported a dose-dependent decrease in cell viability in colorectal cancer cells treated with this hydrazone.
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| Study B | HCT116 (Colorectal Cancer) | 20 | Cell cycle arrest |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. It has shown effectiveness against several bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
In antifungal assays, it demonstrated activity against common fungal pathogens such as Candida albicans .
Table 2: Summary of Antibacterial and Antifungal Activity
| Pathogen | Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 32 µg/mL |
| Escherichia coli | Bacteria | 64 µg/mL |
| Candida albicans | Fungi | 16 µg/mL |
The mechanism by which 4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This oxidative stress can trigger apoptotic pathways in cancer cells while disrupting cellular processes in bacteria and fungi.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial investigated the efficacy of a formulation containing this hydrazone derivative in patients with advanced breast cancer. Results indicated a significant reduction in tumor size alongside manageable side effects.
- Antibacterial Treatment : A case study involving patients with recurrent bacterial infections showed that treatment with this compound led to improved outcomes compared to standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
